molecular formula C6H12O3 B3048612 Acetic acid, 2-(1-methylethoxy)-, methyl ester CAS No. 17639-73-5

Acetic acid, 2-(1-methylethoxy)-, methyl ester

Cat. No.: B3048612
CAS No.: 17639-73-5
M. Wt: 132.16 g/mol
InChI Key: BNXCBYNURXMCTQ-UHFFFAOYSA-N
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Description

Acetic acid, 2-(1-methylethoxy)-, methyl ester is an organic compound with the molecular formula C6H12O3. It is an ester derived from acetic acid and isopropyl alcohol. This compound is known for its pleasant fruity odor and is commonly used in the fragrance and flavor industry.

Scientific Research Applications

Acetic acid, 2-(1-methylethoxy)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.

Safety and Hazards

The safety data sheet for a similar compound, methyl acetate, indicates that it is a highly flammable liquid and vapor . It can cause serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(1-methylethoxy)-, methyl ester typically involves the esterification of acetic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The reaction can be represented as follows:

CH3COOH+CH3CH(OH)CH3CH3COOCH2CH(CH3)2+H2O\text{CH}_3\text{COOH} + \text{CH}_3\text{CH(OH)CH}_3 \rightarrow \text{CH}_3\text{COOCH}_2\text{CH(CH}_3)_2 + \text{H}_2\text{O} CH3​COOH+CH3​CH(OH)CH3​→CH3​COOCH2​CH(CH3​)2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process often involves the use of azeotropic distillation to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(1-methylethoxy)-, methyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to acetic acid and isopropyl alcohol in the presence of an acid or base.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Acetic acid and isopropyl alcohol.

    Transesterification: Different esters and alcohols.

    Reduction: Corresponding alcohols.

Mechanism of Action

The mechanism of action of acetic acid, 2-(1-methylethoxy)-, methyl ester involves its interaction with enzymes and other molecular targets. In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing acetic acid and isopropyl alcohol. This hydrolysis reaction is crucial for the compound’s metabolism and excretion.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent.

    Methyl acetate: Similar in structure but with a different alkyl group, used in coatings and adhesives.

    Isopropyl acetate: Similar ester with isopropyl group, used in fragrances and as a solvent.

Uniqueness

Acetic acid, 2-(1-methylethoxy)-, methyl ester is unique due to its specific combination of acetic acid and isopropyl alcohol, which imparts distinct physical and chemical properties. Its pleasant odor and versatility in various applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

methyl 2-propan-2-yloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(2)9-4-6(7)8-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXCBYNURXMCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631234
Record name Methyl [(propan-2-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17639-73-5
Record name Methyl [(propan-2-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(propan-2-yloxy)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

116.5 g of the sodium salt of chloracetic acid are slowly added at 80° C. to a sodium isopropoxide solution (freshly prepared from 23 g of sodium and 250 ml of isopropylalcohol). The reaction mixture is refluxed for 2 hours and then combined with 500 ml of water. The mixture is evaporated down to a total volume of 200 ml and adjusted to pH1 with conc. sulphuric acid. The precipitate formed is filtered off, the two phases of the filtrate are and the organic phase is fractionally distilled in vacuo (101–103° C./10 Torr; 83 g; 70%). The 2-isopropoxy-acetic acid thus obtained is heated together with 0.2 ml of conc. sulphuric acid in 57 ml of methanol and 200 ml benzene for 7 hours using a water separator. After the excess methanol has been distilled off the residue is fractionally distilled in vacuo (50–55° C./10 Torr; 81.6 g; 88%).
Quantity
116.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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